molecular formula C7H7ClN2O3 B6255484 methyl 6-chloro-5-methoxypyrazine-2-carboxylate CAS No. 1823894-32-1

methyl 6-chloro-5-methoxypyrazine-2-carboxylate

Cat. No.: B6255484
CAS No.: 1823894-32-1
M. Wt: 202.6
InChI Key:
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Description

Methyl 6-chloro-5-methoxypyrazine-2-carboxylate is a chemical compound with the molecular formula C7H7ClN2O3 It is a pyrazine derivative, characterized by the presence of a chloro group at the 6th position, a methoxy group at the 5th position, and a carboxylate ester at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-5-methoxypyrazine-2-carboxylate typically involves the chlorination of a pyrazine derivative followed by esterification. One common method includes the reaction of 6-chloropyrazine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form the ester. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-5-methoxypyrazine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The carboxylate ester can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 6-amino-5-methoxypyrazine-2-carboxylate or 6-thio-5-methoxypyrazine-2-carboxylate.

    Oxidation: Formation of 5-methoxy-6-chloropyrazine-2-carboxylic acid.

    Reduction: Formation of 6-chloro-5-methoxypyrazine-2-methanol.

Scientific Research Applications

Methyl 6-chloro-5-methoxypyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can modulate biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of methyl 6-chloro-5-methoxypyrazine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-6-methylpyrazine-2-carboxylate
  • Methyl 6-chloropyridine-2-carboxylate
  • Methyl 5-chloro-6-methoxypyrazine-2-carboxylate

Uniqueness

Methyl 6-chloro-5-methoxypyrazine-2-carboxylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

CAS No.

1823894-32-1

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.6

Purity

95

Origin of Product

United States

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